2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde
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Overview
Description
2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O2 It is a cyclohexene derivative with an ethoxy group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This method involves the reaction of a suitable cyclohexene derivative with an ethoxide ion under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-6-methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 2-Ethoxy-6-methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups may influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylene-6,6-dimethylcyclohex-3-ene-1-carbaldehyde
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other cyclohexene derivatives that may lack this functional group.
Properties
CAS No. |
60638-02-0 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-3-12-10-6-4-5-8(2)9(10)7-11/h4,6-10H,3,5H2,1-2H3 |
InChI Key |
YEBJHLDQFWXVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CCC(C1C=O)C |
Origin of Product |
United States |
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